REACTION_CXSMILES
|
[Li][CH2:2]CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][C:18]=1[F:23].CI>C1COCC1>[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([CH3:2])[C:18]=1[F:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.73 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)F
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the resulting solution was left
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over several hours
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NaHCO3 (5 ml)
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (50 ml)
|
Type
|
WASH
|
Details
|
washed twice with saturated NaHCO3 (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (pentane/diethyl ether with gradient, 9:1 to 8:2)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 833 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |